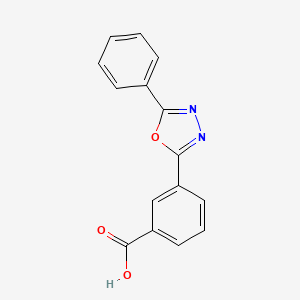

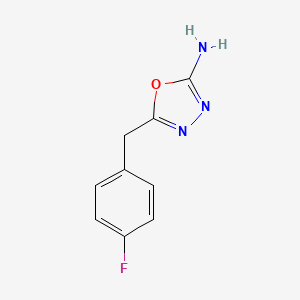

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid

Descripción general

Descripción

“3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is also known by its CAS number 23464-98-4 .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid”, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . A variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane are used .Molecular Structure Analysis

The molecular structure of “3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid” can be analyzed using spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid” include a melting point of 139-143°C, a predicted boiling point of 433.4±47.0 °C, and a predicted density of 1.299±0.06 g/cm3 . The pKa is predicted to be 4.07±0.10 .Aplicaciones Científicas De Investigación

Plant Growth Regulation

- 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid has been investigated for its potential as a synthetic plant growth regulator. Its synthesis and application in this field were described by Harris and Huppatz (1978) in their study "Synthetic plant growth regulators. The synthesis of C-o-Carboxyphenyl derivatives of some five-membered heterocycles" (Harris & Huppatz, 1978).

Antimicrobial and Hemolytic Agents

- The compound's derivatives have been synthesized and evaluated for antimicrobial and hemolytic activities. A study by Rehman et al. (2016) discusses the synthesis of N-substituted derivatives and their potential application as antimicrobial agents (Rehman et al., 2016).

Pharmaceutical Research

- In the pharmaceutical sector, derivatives of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid have been synthesized for various medicinal applications, including anticancer activity. Salahuddin et al. (2014) conducted a study "Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole" exploring this potential (Salahuddin et al., 2014).

Photoluminescent Properties

- The compound and its derivatives have been studied for their photoluminescent properties. For instance, Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives and examined their phase behaviors and photoluminescent properties in "Synthesis, mesomorphic behaviour and photo-luminescent property of new mesogens containing 1,3,4-oxadiazole fluorophore" (Han et al., 2010).

Corrosion Inhibition

- Derivatives of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid have been evaluated for their effectiveness in corrosion inhibition. A study titled "Effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid: Physicochemical and theoretical studies" by Ammal et al. (2018) highlights this application (Ammal et al., 2018).

Molecular Docking Studies

- The compound has been the subject of molecular docking studies to assess its potential as an antimicrobial agent. Dhotre et al. (2020) explored this in "Microwave-Assisted Synthesis and Molecular Docking Studies of Fluorinated 1,3,4-Oxadiazole Derivatives as Antimicrobial Agent" (Dhotre et al., 2020).

Synthetic Chemistry

- The compound serves as a key intermediate in synthetic chemistry, particularly in the synthesis of biologically active derivatives. Zhaimukhambetova et al. (2017) discussed its role in the synthesis of new derivatives with potential biological activities in "Synthesis of New, Potentially Biologically Active Derivatives of 1,3,4-Oxadiazole-2-yl carbothioates" (Zhaimukhambetova et al., 2017).

Safety And Hazards

The safety and hazards associated with “3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid” include hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P264-P270-P280-P301+P312-P305+P351+P338-P337+P313, which provide guidance on how to handle the compound safely .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBVMSFONVVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

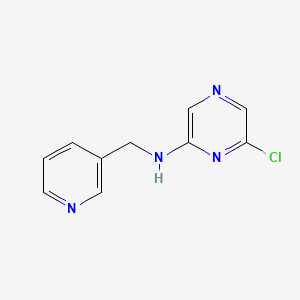

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)